1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione 1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione
Brand Name: Vulcanchem
CAS No.: 868965-26-8
VCID: VC6668077
InChI: InChI=1S/C22H24N4O3S/c1-3-24-10-11-25(22(29)21(24)28)14-20(27)26-18(16-8-6-15(2)7-9-16)13-17(23-26)19-5-4-12-30-19/h4-9,12,18H,3,10-11,13-14H2,1-2H3
SMILES: CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)C
Molecular Formula: C22H24N4O3S
Molecular Weight: 424.52

1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione

CAS No.: 868965-26-8

Cat. No.: VC6668077

Molecular Formula: C22H24N4O3S

Molecular Weight: 424.52

* For research use only. Not for human or veterinary use.

1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione - 868965-26-8

Specification

CAS No. 868965-26-8
Molecular Formula C22H24N4O3S
Molecular Weight 424.52
IUPAC Name 1-ethyl-4-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]piperazine-2,3-dione
Standard InChI InChI=1S/C22H24N4O3S/c1-3-24-10-11-25(22(29)21(24)28)14-20(27)26-18(16-8-6-15(2)7-9-16)13-17(23-26)19-5-4-12-30-19/h4-9,12,18H,3,10-11,13-14H2,1-2H3
Standard InChI Key RIJCRXKHIVWSIQ-UHFFFAOYSA-N
SMILES CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)C

Introduction

Chemical Composition and Structural Features

The compound’s IUPAC name, 1-ethyl-4-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]piperazine-2,3-dione, reflects its hybrid structure (Fig. 1). Key structural components include:

  • Piperazine-2,3-dione core: A six-membered ring with two ketone groups at positions 2 and 3.

  • Ethyl group: Attached to the piperazine nitrogen, contributing to lipophilicity.

  • Dihydropyrazole moiety: A five-membered ring with partial unsaturation, substituted with:

    • Thiophen-2-yl: A sulfur-containing heterocycle known for enhancing bioactivity.

    • p-Tolyl (4-methylphenyl): A hydrophobic aromatic group influencing molecular interactions.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Number868965-26-8
Molecular FormulaC₂₂H₂₄N₄O₃S
Molecular Weight424.52 g/mol
IUPAC Name1-ethyl-4-[2-(3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-oxoethyl]piperazine-2,3-dione
SolubilityLikely moderate in polar aprotic solvents (e.g., DMSO)Inferred

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum would exhibit:

  • C=O stretches: Strong absorption near 1715 cm⁻¹ for the piperazine-2,3-dione ketones .

  • Thiophene C-S/C=C: Bands at 600–800 cm⁻¹ and 1470–1620 cm⁻¹ .

  • N-H stretches (dihydropyrazole): Weak signals around 3300 cm⁻¹ if present.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Piperazine protons: Multiplets at δ 3.2–4.0 ppm (N-CH₂).

    • Thiophene protons: Doublets at δ 7.2–7.5 ppm.

    • p-Tolyl methyl: Singlet at δ 2.3 ppm.

  • ¹³C NMR:

    • Ketone carbons: Peaks near δ 170–180 ppm.

    • Aromatic carbons: Signals between δ 120–140 ppm.

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 424.52 (M⁺).

  • Fragmentation:

    • Loss of ethyl group (m/z 396).

    • McLafferty rearrangement of the ketone (m/z 268) .

ActivityTargetLikelihood
AntibacterialDNA gyraseModerate
AnticancerTopoisomerase IILow
AntidepressantSerotonin receptorsSpeculative

Material Science Applications

  • Coordination polymers: The piperazine nitrogen and ketone oxygen could bind metal ions.

  • Organic semiconductors: Thiophene’s conjugated system may enable charge transport.

Challenges and Future Directions

  • Synthetic optimization: Developing greener methods (e.g., microwave-assisted synthesis).

  • Biological profiling: In vitro assays to validate antimicrobial and anticancer potentials.

  • Computational studies: DFT calculations to predict reactivity and drug-likeness.

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